molecular formula C21H19FN2O4S2 B3400277 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040658-72-7

4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3400277
CAS RN: 1040658-72-7
M. Wt: 446.5 g/mol
InChI Key: BOPBCOCTWJETDH-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively investigated. In

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in inflammation and cancer cell growth. This compound may also activate certain signaling pathways that are involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve glucose metabolism and reduce insulin resistance in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in various disease models, making it a potential candidate for drug development. However, a limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its activity. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has shown potential as a therapeutic agent in various diseases. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and its future directions for research are promising. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential as an antidiabetic agent and has shown promising results in animal studies.

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c1-2-28-19-8-7-16(13-17(19)22)30(26,27)23-15-6-5-14-9-10-24(18(14)12-15)21(25)20-4-3-11-29-20/h3-8,11-13,23H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBCOCTWJETDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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